molecular formula C15H13Cl3N2O2 B5335963 ethyl 2,5,6-trichloro-4-[(3-methylphenyl)amino]nicotinate

ethyl 2,5,6-trichloro-4-[(3-methylphenyl)amino]nicotinate

Cat. No.: B5335963
M. Wt: 359.6 g/mol
InChI Key: HOBQMRKPWJRINK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,5,6-trichloro-4-[(3-methylphenyl)amino]nicotinate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TCPTA and belongs to the class of nicotinic acetylcholine receptor antagonists.

Mechanism of Action

TCPTA acts as a competitive antagonist of nicotinic acetylcholine receptors. It binds to the receptor and prevents the binding of acetylcholine, which is the natural ligand of the receptor. This leads to the inhibition of the receptor's function and the downstream signaling pathways that it activates.
Biochemical and Physiological Effects:
TCPTA has been shown to have significant biochemical and physiological effects. It has been found to inhibit the release of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of movement, emotion, and motivation. TCPTA has also been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the nervous system.

Advantages and Limitations for Lab Experiments

TCPTA has several advantages for lab experiments. It is a potent and selective inhibitor of nicotinic acetylcholine receptors and can be used to study the function of these receptors in vitro and in vivo. TCPTA is also relatively stable and can be stored for extended periods without significant degradation. However, TCPTA has some limitations for lab experiments. It is highly toxic and requires careful handling and disposal. It is also relatively expensive, which can limit its use in some experiments.

Future Directions

There are several future directions for the research on TCPTA. One area of interest is the development of new drugs for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia based on the mechanism of action of TCPTA. Another area of interest is the study of the effects of TCPTA on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, the development of new synthetic methods for TCPTA and its derivatives can lead to the discovery of new compounds with improved pharmacological properties.
Conclusion:
In conclusion, TCPTA is a chemical compound that has significant potential in various fields of scientific research. Its potent inhibitory effects on nicotinic acetylcholine receptors make it a valuable tool for studying the function of these receptors and developing new drugs for the treatment of various diseases. The future directions for the research on TCPTA are promising, and further studies on this compound can lead to significant advancements in the field of neuroscience and medicine.

Synthesis Methods

The synthesis of TCPTA involves the reaction of 2,5,6-trichloronicotinic acid with 3-methylaniline in the presence of ethyl chloroformate. The reaction leads to the formation of TCPTA in good yield. The purity of TCPTA can be improved by recrystallization from ethanol.

Scientific Research Applications

TCPTA has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of nicotinic acetylcholine receptors and has been used for studying the function of these receptors in the nervous system. TCPTA has also been used in the development of new drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Properties

IUPAC Name

ethyl 2,5,6-trichloro-4-(3-methylanilino)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3N2O2/c1-3-22-15(21)10-12(11(16)14(18)20-13(10)17)19-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBQMRKPWJRINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N=C1Cl)Cl)Cl)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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